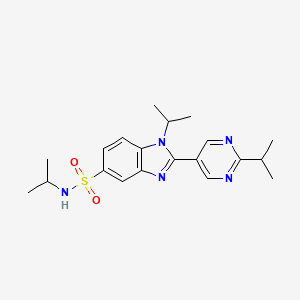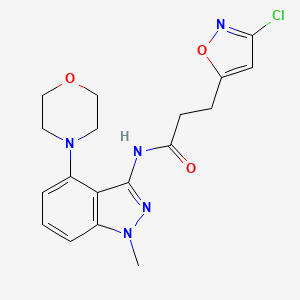
N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide often involves the condensation of sulfonamide groups with heterocyclic scaffolds. For example, heterocyclic compounds such as 5-substituted-2-(1-H-benzimidazole) sulfonamides were synthesized by condensing 5-substituted-2-(1-H-benzimidazole)-sulfonyl chloride and 2-aminoheterocycles with triethyl amine in dry acetone (Rane et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole sulfonamides, similar to the compound of interest, has been elucidated through techniques like X-ray crystallography. These analyses reveal how these molecules interact with biological targets. For instance, a study on benzimidazole sulfonamide inhibitors demonstrated bidentate hydrogen bonding to Asp48 in protein tyrosine phosphatase 1B (PTP1B), with unexpected intramolecular pi-stacking interactions (Combs et al., 2006).
Chemical Reactions and Properties
Benzimidazole sulfonamides undergo various chemical reactions, including condensation with amine groups and interactions with metal ions to form complexes. A study highlighted the synthesis of metal complexes with benzimidazole-derived sulfonamides, demonstrating their ability to act as bidentate chelating ligands (Ashraf et al., 2016).
Physical Properties Analysis
The physical properties of benzimidazole sulfonamides, such as solubility and crystalline structure, are crucial for their chemical behavior and potential applications. The molecular structures, as determined by X-ray diffraction analysis, offer insight into their physical characteristics and how these may influence their reactivity and interactions with other molecules.
Chemical Properties Analysis
The chemical properties of benzimidazole sulfonamides, including their reactivity towards different substrates and conditions, are diverse. These compounds have been explored for their antimicrobial activities, showcasing their potential as bioactive molecules. The variations in their chemical structures, such as substitutions on the benzimidazole ring or sulfonamide group, significantly influence their chemical behavior and biological activity (Rane et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Agents
Sulfonamide compounds have been synthesized and evaluated for their potent antitumor and antibacterial activities. For instance, compounds containing benzenesulfonamide linked to N- and those bearing imidazole moieties or a thiophene-2-carboxylic acid chain have shown significant in vitro activity against human tumor cell lines and Gram-positive and Gram-negative bacteria. Such studies demonstrate the utility of sulfonamide derivatives in developing new therapeutics for cancer and bacterial infections (Hafez et al., 2017).
Metal Complexes and Antimicrobial Activity
Research into metal complexes of benzimidazole-derived sulfonamides has shown that these complexes exhibit potential antimicrobial activity against a range of bacterial strains, although none displayed antifungal activity. This suggests the importance of sulfonamide derivatives in the development of new antimicrobial agents with specific activities against bacterial pathogens (Ashraf et al., 2016).
Anti-leishmanial and Trypanocidal Activities
Sulfonamides have been evaluated for their efficacy against Trypanosoma cruzi and Leishmania spp., indicating significant in vitro activity. The compounds' ability to interact with DNA and induce cellular disorganization in treated parasites highlights their potential as treatments for leishmaniasis and Chagas disease (Bilbao-Ramos et al., 2012).
Antimicrobial Evaluation of Novel Benzimidazole-Incorporated Sulfonamide Analogues
Novel benzimidazole-incorporated sulfonamide analogues have been synthesized, showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These findings support the role of sulfonamide derivatives in combating antibiotic resistance and developing new antimicrobial strategies (Zhang et al., 2017).
Protein Tyrosine Phosphatase 1B Inhibitors
Benzimidazole sulfonamide derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. The studies demonstrate the therapeutic potential of sulfonamide derivatives in metabolic disorder treatments (Combs et al., 2006).
Eigenschaften
IUPAC Name |
N,1-di(propan-2-yl)-2-(2-propan-2-ylpyrimidin-5-yl)benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-12(2)19-21-10-15(11-22-19)20-23-17-9-16(28(26,27)24-13(3)4)7-8-18(17)25(20)14(5)6/h7-14,24H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPIRMFRQMLJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)C2=NC3=C(N2C(C)C)C=CC(=C3)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-diisopropyl-2-(2-isopropylpyrimidin-5-yl)-1H-benzimidazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)
![methyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5558605.png)


![1-[3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-yl]ethanone](/img/structure/B5558620.png)
![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)
![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)
![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)
![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)
